6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal
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Overview
Description
6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal is an organic compound with the molecular formula C14H22O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is known for its distinctive structure, which includes a cyclohexene ring and a heptenal chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal typically involves the following steps:
Cyclohexene Derivative Formation: The initial step involves the formation of a cyclohexene derivative through a Diels-Alder reaction between a diene and a dienophile.
Chain Extension: The cyclohexene derivative is then subjected to a series of reactions to extend the carbon chain, typically involving Grignard reagents or organolithium compounds.
Aldehyde Formation: The final step involves the oxidation of the terminal carbon to form the aldehyde group using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the aldehyde group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products
Oxidation: 6-(4-Methyl-3-cyclohexen-1-yl)heptanoic acid
Reduction: 6-(4-Methyl-3-cyclohexen-1-yl)hept-4-en-1-ol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the fragrance and flavor industry due to its unique aroma profile.
Mechanism of Action
The mechanism of action of 6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal involves its interaction with various molecular targets:
Molecular Targets: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and oxidative stress, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol
- 2-methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one
- 3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-, ®-
Uniqueness
6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal is unique due to its specific structural features, including the combination of a cyclohexene ring and a heptenal chain. This structure imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds.
Properties
CAS No. |
93840-88-1 |
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Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(E)-6-(4-methylcyclohex-3-en-1-yl)hept-4-enal |
InChI |
InChI=1S/C14H22O/c1-12-7-9-14(10-8-12)13(2)6-4-3-5-11-15/h4,6-7,11,13-14H,3,5,8-10H2,1-2H3/b6-4+ |
InChI Key |
MAFITFSDTGHHDL-GQCTYLIASA-N |
Isomeric SMILES |
CC1=CCC(CC1)C(C)/C=C/CCC=O |
Canonical SMILES |
CC1=CCC(CC1)C(C)C=CCCC=O |
Origin of Product |
United States |
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